5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine
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Overview
Description
5-Phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C16H15N3S . It belongs to the class of aromatic heterocyclic compounds known as pyrimidines, which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, involves various methods . For instance, the construction of another pyrimidine ring on the pyridine nucleus of a compound can be achieved either by reaction with phenyl iso(thio)cyanate or with formic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-d]pyrimidine core with a phenyl group and a pyrrolidin-1-yl group attached to it . The exact mass and monoisotopic mass of the compound are 295.11431873 g/mol .Chemical Reactions Analysis
Pyrimidines, including this compound, exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . For instance, they can inhibit the enzymes COXs and induce anti-inflammatory activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.4 g/mol, a topological polar surface area of 57.3 Ų, and a complexity of 350 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including disease progression.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with related compounds, it is likely that multiple pathways could be affected .
Result of Action
Based on related compounds, it can be inferred that the compound may have a range of potential effects, depending on the specific targets and pathways it interacts with .
Biochemical Analysis
Biochemical Properties
It has been found that similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . These compounds have been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Cellular Effects
Similar compounds have been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
Similar compounds have been found to inhibit multiple kinases, leading to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
5-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)13-10-20-16-14(13)15(17-11-18-16)19-8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATVHELORFKLOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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